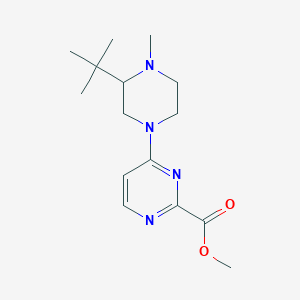![molecular formula C16H15F3N6 B6983520 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983520.png)
3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions. The presence of difluoromethyl and fluoropyridinyl groups further enhances its reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazolopyridazine core through a cyclization reaction involving appropriate hydrazine and dicarbonyl compounds. The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents. The final step involves the coupling of the fluoropyridinyl-piperidine moiety to the triazolopyridazine core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine can be used as a probe to study enzyme interactions and cellular processes. Its fluorinated groups make it useful in imaging studies, such as positron emission tomography (PET).
Medicine
Medically, this compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It could be explored for its efficacy in treating diseases such as cancer or neurological disorders.
Industry
In industry, the compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolopyridazine derivatives and fluorinated heterocycles. Examples include:
- 3-(Trifluoromethyl)-6-[4-(pyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(Difluoromethyl)-6-[4-(pyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
What sets 3-(Difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both difluoromethyl and fluoropyridinyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
3-(difluoromethyl)-6-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6/c17-11-1-2-12(20-9-11)10-5-7-24(8-6-10)14-4-3-13-21-22-16(15(18)19)25(13)23-14/h1-4,9-10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKAYUNMRRGQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=C(C=C2)F)C3=NN4C(=NN=C4C(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983438.png)
![methyl 4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-2-carboxylate](/img/structure/B6983446.png)
![2,2-Difluoro-3-[4-(6-methyl-5-nitropyridin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983453.png)


![6-(3-Tert-butyl-4-methylpiperazin-1-yl)-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983476.png)
![5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)

![N,N-dimethyl-6-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983502.png)
![3-(difluoromethyl)-6-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983507.png)
![5-fluoro-2-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B6983508.png)
![2-methyl-6-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-nitropyridine](/img/structure/B6983517.png)
![N,N-dimethyl-6-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983532.png)
![N,N-dimethyl-6-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxypyridine-3-carboxamide](/img/structure/B6983537.png)
